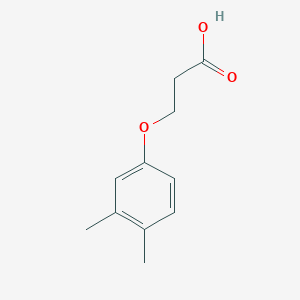

3-Ethoxy-4-(methyloctyloxy)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethoxy-4-methoxybenzaldehyde is a derivative of vanillin . It is used as a pharmaceutical intermediate . It is also used to synthesize Compound of Designation red 10 binding (CDr10b) to investigate its role in neuroinflammatory diseases .

Molecular Structure Analysis

The molecular formula of 3-Ethoxy-4-methoxybenzaldehyde is C10H12O3 . The InChI Key is VAMZHXWLGRQSJS-UHFFFAOYSA-N .

Chemical Reactions Analysis

3-Ethoxy-4-methoxybenzaldehyde can be reduced to the corresponding alcohol using reducing agents like lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) .

Physical And Chemical Properties Analysis

3-Ethoxy-4-methoxybenzaldehyde appears as white crystals or powder . It has a melting point of 47.0-54.0°C . It is soluble in methanol .

Applications De Recherche Scientifique

Optical Nonlinear Properties

Research has shown that Schiff base compounds derived from ethyl-4-amino benzoate and 2-hydroxy-3-ethoxy benzaldehyde exhibit significant nonlinear refractive indices, making them potential candidates for use as optical limiters (OLrs). The properties of these compounds were thoroughly investigated using various spectroscopic techniques (Abdullmajed et al., 2021).

Synthesis and Chemical Modification

3,4-Dihydroxy-benzaldehyde, closely related to 3-Ethoxy-4-(methyloctyloxy)benzaldehyde, has been studied for regioselective protection of its hydroxyl groups, a process critical in synthetic chemistry for creating various derivatives (Plourde & Spaetzel, 2002).

Application in Polymer Synthesis

Bis-aldehyde monomers, including 3-ethoxy-4-(4′-formyl-phenoxy)benzaldehyde, have been synthesized and polymerized to create poly(azomethine)s. These polymers were evaluated for their physicochemical properties and found to have significant electrical conductivity, making them useful in electronic applications (Hafeez et al., 2019).

Crystal Structure Analysis

Studies on the crystal structure of compounds derived from 3-ethoxy-4-(methyloctyloxy)benzaldehyde provide insights into their physical properties and potential applications in materials science. For instance, the analysis of 2-[3-(tosyloxy)propoxy]benzaldehyde revealed a unique U-shaped conformation (Jene et al., 1999).

Magnetic Properties in Coordination Chemistry

Studies involving 3-ethoxy-4-(methyloctyloxy)benzaldehyde in coordination chemistry have explored its role in the synthesis of magnetic materials. An example is its use in creating Co(II)4O4 cubes, which exhibit unique magnetic properties and crystal structures (Zhang et al., 2013).

Pharmaceutical Research

While explicitly excluding drug use and dosage information, it's notable that derivatives of 3-ethoxy-4-(methyloctyloxy)benzaldehyde may be investigated for their potential pharmaceutical applications. For example, studies on similar compounds have examined their anti-inflammatory and antimicrobial properties (Gaikwad et al., 2010).

Safety and Hazards

3-Ethoxy-4-methoxybenzaldehyde is air sensitive and should be stored in a tightly sealed container away from oxidizing agents . It is combustible and may cause skin and eye irritation. It is harmful if inhaled and may cause respiratory irritation. It may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .

Mécanisme D'action

Target of Action

The primary targets of 3-Ethoxy-4-(methyloctyloxy)benzaldehyde are currently unknown. This compound is a derivative of vanillin

Biochemical Pathways

Vanillin, from which this compound is derived, is known to affect various biochemical pathways, including those involved in inflammation and oxidation . .

Pharmacokinetics

It is soluble in methanol , which suggests that it may be well-absorbed in the body.

Propriétés

IUPAC Name |

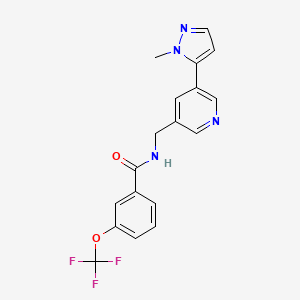

3-ethoxy-4-nonan-2-yloxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3/c1-4-6-7-8-9-10-15(3)21-17-12-11-16(14-19)13-18(17)20-5-2/h11-15H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPLPBDNZKRAPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)OC1=C(C=C(C=C1)C=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

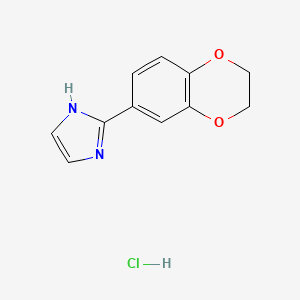

![1-(4-Methylphenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2418864.png)

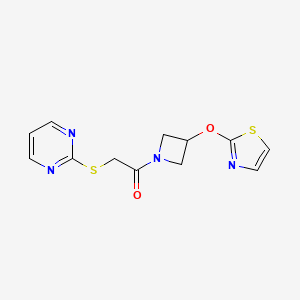

![2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2418865.png)

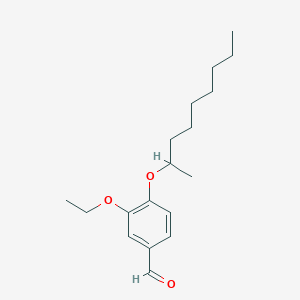

![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2418875.png)

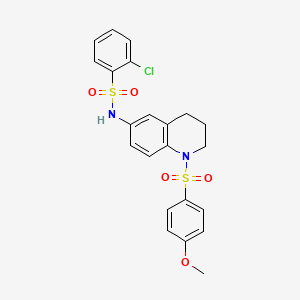

![5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol](/img/structure/B2418876.png)

![1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2418879.png)

![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2418880.png)